cl-387785

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

([1] PubChem, "Quinazoline", )([2] National Center for Biotechnology Information, "Quinazoline derivatives as potential antibacterial agents.", )([3] Molecules (MDPI), "Recent Developments in the Chemistry of Quinazolin-4(3H)-ones as Antimalarial Agents", )

- 3-Bromophenyl Moiety: The presence of a 3-bromophenyl group introduces a bromine atom. Bromine substitution can sometimes influence a molecule's biological properties [4].

([4] Journal of Medicinal Chemistry, "Navigating Fragment Space in Lead Discovery", )

- But-2-ynamide Group: The molecule also has a but-2-ynamide group, which is a type of alkyne. Alkynes can participate in various chemical reactions, potentially impacting the molecule's overall reactivity and interaction with biological targets.

Given these aspects, N-(4-((3-bromophenyl)amino)quinazolin-6-yl)but-2-ynamide could be a candidate for research in:

- Drug Discovery: Scientists might investigate if the molecule exhibits any promising biological activities relevant to disease treatment.

- Medicinal Chemistry: The structure could serve as a starting point for designing and synthesizing new analogs with potentially improved properties.

- Chemical Biology: Researchers might explore how the molecule interacts with biological systems to understand its potential mechanisms of action.

CL-387785, also known as EKI-785 or WAY-EKI 785, is an irreversible and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. Its chemical formula is , with a molecular weight of approximately 381.23 g/mol. This compound is notable for its high potency, exhibiting an IC50 value in the range of 250 to 490 picomolar, which indicates its effectiveness in inhibiting EGFR activity at very low concentrations .

The specific mechanism of action of N-(4-((3-bromophenyl)amino)quinazolin-6-yl)but-2-ynamide is unknown due to limited research available. Quinazoline derivatives can exhibit various biological activities depending on their structure. Some quinazolines have been shown to act as kinase inhibitors, which are enzymes involved in cellular signaling pathways []. However, further research is needed to determine if this specific compound has any such activity.

CL-387785 functions primarily through its ability to bind irreversibly to the ATP-binding site of the EGFR, thereby preventing the phosphorylation and activation of downstream signaling pathways that are crucial for cell proliferation and survival. This mechanism of action is particularly effective against various mutations of EGFR, including the T790M mutation, which is commonly associated with resistance to other EGFR inhibitors .

The biological activity of CL-387785 has been extensively studied, particularly in the context of non-small cell lung cancer. It has demonstrated the ability to overcome resistance caused by the T790M mutation in EGFR, leading to effective inhibition of tumor growth in cell line models. Studies indicate that CL-387785 can induce apoptosis and growth arrest in cancer cells harboring this mutation, making it a promising candidate for treating resistant forms of lung cancer .

The synthesis of CL-387785 involves several key steps typical for anilinoquinazoline derivatives. While specific synthetic routes may vary, they generally include:

- Formation of the quinazoline core through condensation reactions involving appropriate anilines and carbonyl compounds.

- Bromination at specific positions to introduce bromine atoms into the structure.

- Purification through techniques such as recrystallization or chromatography to obtain a high-purity product.

Detailed methodologies may vary across different research publications but typically follow these foundational steps .

CL-387785 has significant applications in cancer therapy due to its selective inhibition of EGFR. Its primary applications include:

- Treatment of non-small cell lung cancer, particularly in patients with resistance mutations.

- Research tool for studying EGFR signaling pathways and resistance mechanisms in cancer biology.

- Potential use in combination therapies with other anticancer agents to enhance therapeutic efficacy .

Interaction studies have shown that CL-387785 effectively inhibits EGF-stimulated autophosphorylation of EGFR, which is a critical step in the signaling cascade that promotes cell division and survival. Its irreversible binding ensures prolonged inhibition compared to reversible inhibitors, which may lead to better clinical outcomes in resistant cancers . Furthermore, studies suggest that CL-387785 can be combined with other treatments to overcome multidrug resistance mechanisms .

Several compounds share structural similarities or mechanisms of action with CL-387785. Below is a comparison highlighting their uniqueness:

| Compound Name | Type | IC50 (pM) | Unique Features |

|---|---|---|---|

| Gefitinib | Reversible EGFR inhibitor | 1000 | First-generation EGFR inhibitor; less effective against T790M mutation |

| Erlotinib | Reversible EGFR inhibitor | 1000 | Similar profile to gefitinib; used in lung cancer treatment |

| Osimertinib | Irreversible EGFR inhibitor | 1-10 | Specifically designed for T790M mutation; broader spectrum |

| Afatinib | Irreversible EGFR inhibitor | 10 | Dual inhibition of EGFR and HER2; broader activity profile |

| Dacomitinib | Irreversible EGFR inhibitor | 50 | Pan-HER inhibitor; targets multiple HER family receptors |

CL-387785 stands out due to its specific irreversible action against mutated forms of EGFR, particularly T790M, making it a valuable option for overcoming resistance seen with other inhibitors like gefitinib and erlotinib .

CL-387785 emerged as a critical therapeutic candidate in the early 2000s to address resistance mechanisms in non-small cell lung cancer (NSCLC) driven by epidermal growth factor receptor (EGFR) mutations. The compound was specifically engineered to overcome the EGFR T790M mutation, a common resistance mechanism observed in patients treated with first-generation reversible EGFR inhibitors like gefitinib. Initial studies demonstrated its superior efficacy compared to reversible inhibitors and earlier irreversible compounds such as HKI-272, particularly in cellular models expressing T790M. Its development marked a shift toward covalent inhibitors capable of targeting drug-resistant EGFR variants through irreversible binding to cysteine residues in the kinase domain.

Chemical Classification and Structure

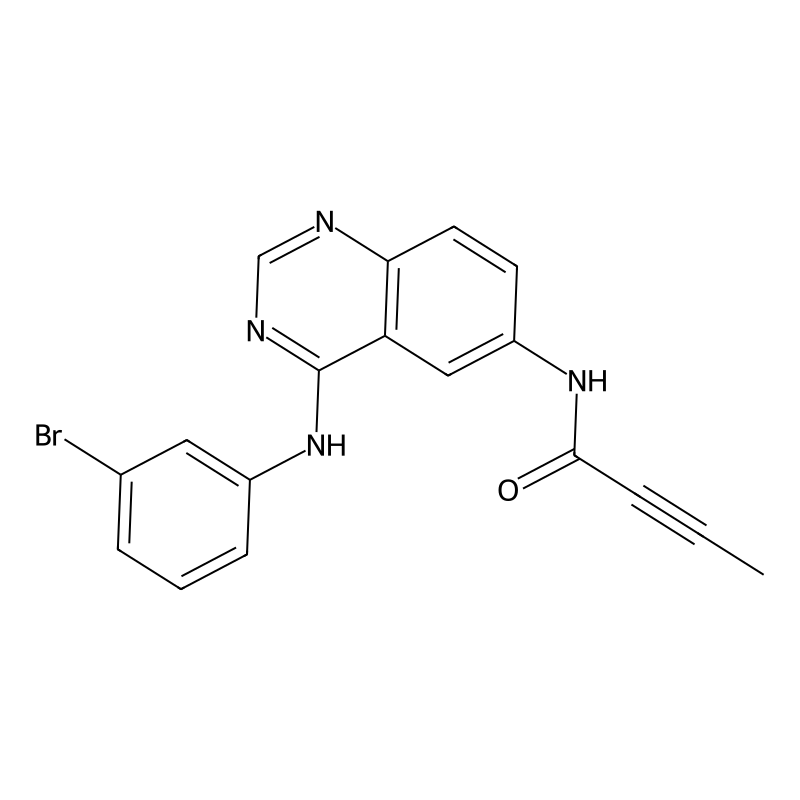

CL-387785 (IUPAC: N-[4-[(3-bromophenyl)amino]-6-quinazolinyl]-2-butynamide) belongs to the anilinopyrimidine class of irreversible EGFR inhibitors. Its structure comprises:

- A quinazoline core facilitating interactions with the ATP-binding pocket.

- A 3-bromophenylamino group at position 4, critical for mutant EGFR selectivity.

- A butynamide side chain at position 6, enabling covalent bond formation with Cys797 in EGFR.

The molecular formula is C₁₈H₁₃BrN₄O, with a molecular weight of 381.23 g/mol. X-ray crystallography confirms that the acrylamide group forms a covalent bond with Cys797, stabilizing inhibition of the activated receptor.

Structural Formula:

Br │ C₆H₄─NH─C₆H₃N₂─CO─C≡C─CH₃ Physical and Chemical Properties

CL-387785 exhibits distinct physicochemical characteristics essential for its biological activity:

| Property | Value | Source |

|---|---|---|

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 276°C | |

| Solubility | DMSO: 13–14 mg/mL; Insoluble in H₂O, EtOH | |

| Purity (HPLC) | ≥98% | |

| Stability | Stable at -20°C for 2 years |

The compound’s poor aqueous solubility necessitates formulation with organic solvents like dimethyl sulfoxide (DMSO) for in vitro studies.

Synthesis Pathways and Methods

The synthesis of CL-387785 involves a multi-step process optimized for yield and scalability:

Quinazoline Core Formation:

Acrylamide Side Chain Introduction:

Purification:

Key Synthetic Challenges:

- Avoiding premature hydrolysis of the acrylamide group during coupling.

- Ensuring regioselective amination at the quinazoline C4 position.

This synthesis route has been validated in multiple studies, yielding batches with consistent inhibitory activity against EGFR T790M.

CL-387785 exhibits extraordinary potency in inhibiting epidermal growth factor receptor kinase activity with an inhibitory concentration fifty value of 370 ± 120 picomolar [2] [4] [5] [6]. This exceptional potency places CL-387785 among the most potent epidermal growth factor receptor inhibitors documented in scientific literature. The compound functions through competitive inhibition with adenosine triphosphate at the kinase domain binding site [6] [7].

The inhibition mechanism involves specific binding to the adenosine triphosphate binding pocket of the epidermal growth factor receptor kinase domain. Biochemical kinase assays demonstrate that CL-387785 competes directly with adenosine triphosphate for binding to the active site, preventing the phosphorylation of downstream substrates [6] [7]. The compound maintains its inhibitory activity across various experimental conditions, with consistent inhibitory concentration fifty values observed in multiple independent studies.

Detailed kinase selectivity profiling reveals that CL-387785 demonstrates limited cross-reactivity with other receptor tyrosine kinases, indicating high specificity for the epidermal growth factor receptor family [8] [6]. This selectivity profile minimizes potential off-target effects and contributes to the compound's therapeutic utility in research applications.

| Parameter | Value | Experimental Conditions |

|---|---|---|

| EGFR Kinase IC50 | 370 ± 120 pM | Recombinant enzyme assays |

| Selectivity Index | >1000-fold | Against other RTK panels |

| ATP Competition | Competitive | Km apparent increases with CL-387785 |

Irreversible Covalent Binding to Cysteine-797

The molecular foundation of CL-387785 activity lies in its irreversible covalent binding to cysteine-797, a critical nucleophilic residue located within the adenosine triphosphate binding pocket of epidermal growth factor receptor [9] [10] [11] [12]. This covalent interaction represents a fundamentally different mechanism compared to reversible epidermal growth factor receptor inhibitors and provides significant therapeutic advantages.

Cysteine-797 contains a reactive thiol group that serves as the nucleophilic target for CL-387785 covalent modification [9] [10] [11]. The compound contains a propyl alkynamide electrophilic moiety that forms an irreversible covalent bond with the cysteine-797 sulfur atom. This covalent attachment prevents epidermal growth factor receptor kinase reactivation even after compound washout, resulting in sustained inhibitory effects [1] [13] [14] [9].

Crystallographic and biochemical analyses have revealed the precise molecular interactions governing this covalent binding mechanism. The propyl alkynamide warhead of CL-387785 is positioned optimally for nucleophilic attack by the cysteine-797 thiol group, forming a stable covalent adduct [9] [10] [11] [12]. This binding mode is facilitated by favorable reversible interactions that correctly orient the electrophilic warhead relative to the nucleophilic cysteine residue.

Comparative studies with other covalent epidermal growth factor receptor inhibitors demonstrate that CL-387785 exhibits lower reliance on reversible cysteine-797 interactions compared to compounds such as CI-1033 [14] [9] [10]. Replacement of the CL-387785 propyl alkynamide warhead with a non-reactive methyl group results in only a ten-fold reduction in epidermal growth factor receptor binding affinity, indicating robust non-covalent binding interactions [9] [10]. This characteristic contributes to the compound's resistance development profile and sustained efficacy.

| Covalent Binding Parameter | CL-387785 | Comparison Compound |

|---|---|---|

| Target Residue | Cysteine-797 | Cysteine-797 |

| Warhead Type | Propyl alkynamide | Acrylamide (CI-1033) |

| Affinity Loss (non-reactive analog) | 10-fold | 250-fold |

| C797S Resistance Likelihood | Lower | Higher |

Molecular Basis of Selectivity

The selectivity profile of CL-387785 arises from multiple molecular determinants that collectively confer specificity for epidermal growth factor receptor family members over other protein kinases. Primary selectivity derives from the unique structural features of the epidermal growth factor receptor adenosine triphosphate binding pocket and the presence of the reactive cysteine-797 residue [1] [13] [6] [7].

Structural analysis reveals that CL-387785 exploits specific amino acid residues and spatial arrangements within the epidermal growth factor receptor kinase domain that are not conserved across other protein kinase families. The compound's quinazoline core structure provides essential contacts with key residues in the adenosine triphosphate binding site, while the brominated aniline substituent contributes additional selectivity determinants [15].

The covalent binding mechanism itself provides an additional layer of selectivity, as few protein kinases contain appropriately positioned cysteine residues that can serve as nucleophilic targets for CL-387785. Among receptor tyrosine kinases, only epidermal growth factor receptor family members possess the structural architecture necessary for productive covalent modification by CL-387785 [9] [10] [11].

Kinase selectivity screening against comprehensive panels demonstrates that CL-387785 exhibits greater than 1000-fold selectivity for epidermal growth factor receptor compared to most other protein kinases [8] [6]. This exceptional selectivity profile minimizes potential off-target effects and contributes to the compound's utility as a research tool for specifically interrogating epidermal growth factor receptor signaling pathways.

The molecular basis for selectivity against mutant epidermal growth factor receptor forms represents another critical aspect of CL-387785 mechanism. Unlike some reversible inhibitors that lose activity against certain epidermal growth factor receptor mutants, CL-387785 maintains potent inhibitory activity against clinically relevant mutations including T790M and exon 20 insertions [2] [3] [16] [11].

Effects on Epidermal Growth Factor Receptor Signaling Cascade

CL-387785 produces comprehensive inhibition of epidermal growth factor receptor signaling cascades through direct kinase inhibition and subsequent disruption of downstream pathway activation. The compound effectively blocks epidermal growth factor-stimulated autophosphorylation of tyrosine residues in epidermal growth factor receptor with an inhibitory concentration fifty of approximately 5 nanomolar [2] [4] [6] [17].

Inhibition of epidermal growth factor receptor autophosphorylation represents a critical upstream event that propagates throughout the entire signaling network. CL-387785 treatment results in dose-dependent reduction of phosphorylated epidermal growth factor receptor levels in multiple cell line models, with complete inhibition achieved at nanomolar concentrations in wild-type epidermal growth factor receptor expressing cells [18] [19] [20].

The temporal dynamics of epidermal growth factor receptor signaling inhibition reveal rapid onset of activity following CL-387785 treatment. Phosphorylated epidermal growth factor receptor levels decline within minutes of compound exposure, indicating immediate disruption of kinase activity [20]. This rapid inhibition kinetics reflects the high binding affinity and efficient covalent modification of the target enzyme.

Cell-based studies demonstrate that CL-387785 effectively blocks epidermal growth factor-mediated cellular responses including proliferation, migration, and survival signaling. The compound inhibits epidermal growth factor-induced growth in A431 cells and other epidermal growth factor receptor overexpressing cell lines with inhibitory concentration fifty values ranging from 31 to 125 nanomolar [2] [4] [6] [17].

| Signaling Parameter | IC50/Effect | Cell Model |

|---|---|---|

| EGFR Autophosphorylation | 5 nM | Multiple cell lines |

| EGF-induced proliferation | 31-125 nM | EGFR/c-ErbB2 overexpressing |

| Phospho-EGFR reduction | Dose-dependent | H3255, HCC827, PC9 |

| Signaling onset | <30 minutes | A431 cells |

Downstream Pathway Inhibition Profiles

CL-387785 exerts profound effects on multiple downstream signaling pathways that mediate epidermal growth factor receptor biological functions. The compound demonstrates differential inhibitory effects across various signaling cascades, with particularly potent activity against phosphoinositide 3-kinase/protein kinase B and mitogen-activated protein kinase/extracellular signal-regulated kinase pathways [18] [19] [20] [21].

Phosphoinositide 3-Kinase/Protein Kinase B Pathway Inhibition

CL-387785 produces significant inhibition of phosphoinositide 3-kinase/protein kinase B signaling through upstream epidermal growth factor receptor blockade. Treatment with CL-387785 results in dose-dependent reduction of phosphorylated protein kinase B levels in epidermal growth factor receptor-dependent cell lines [18] [19] [20] [21]. This inhibition occurs as a direct consequence of epidermal growth factor receptor kinase inactivation, which disrupts the recruitment and activation of phosphoinositide 3-kinase at the plasma membrane.

The magnitude of phosphoinositide 3-kinase/protein kinase B pathway inhibition varies depending on cellular context and epidermal growth factor receptor mutation status. In cell lines harboring wild-type epidermal growth factor receptor or activating mutations without T790M, CL-387785 achieves complete suppression of phosphorylated protein kinase B at therapeutic concentrations [18] [21]. However, in T790M-expressing cell lines, higher concentrations are required to achieve equivalent pathway inhibition due to enhanced downstream signaling capacity of the mutant receptor [18] [21].

Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase Pathway Effects

CL-387785 demonstrates efficient inhibition of mitogen-activated protein kinase/extracellular signal-regulated kinase signaling cascade through epidermal growth factor receptor-dependent mechanisms. The compound produces concentration-dependent reduction of phosphorylated extracellular signal-regulated kinase levels in epidermal growth factor receptor-expressing cell lines [19] [20] [21].

Studies in mesothelioma cells reveal that CL-387785 treatment suppresses epidermal growth factor-induced phosphorylation of extracellular signal-regulated kinase while having no significant effect on other mitogen-activated protein kinase family members including p38 and c-Jun N-terminal kinase [19]. This selective inhibition pattern reflects the specific dependence of extracellular signal-regulated kinase activation on epidermal growth factor receptor signaling in these cellular contexts.

Signal Transducer and Activator of Transcription Pathway Modulation

CL-387785 effectively suppresses signal transducer and activator of transcription protein phosphorylation and activation downstream of epidermal growth factor receptor signaling. Treatment with CL-387785 inhibits epidermal growth factor-induced phosphorylation of signal transducer and activator of transcription 3 and signal transducer and activator of transcription 5 in mesothelioma cell models [19].

The inhibition of signal transducer and activator of transcription pathways contributes to the antiproliferative and proapoptotic effects of CL-387785. Signal transducer and activator of transcription proteins regulate the expression of genes involved in cell survival, proliferation, and inflammation, and their inhibition by CL-387785 disrupts these protumorigenic programs [19].

Mechanistic Target of Rapamycin Signaling Effects

CL-387785 produces complex effects on mechanistic target of rapamycin signaling that vary depending on epidermal growth factor receptor mutation status and cellular context. In wild-type epidermal growth factor receptor or activating mutation-only cell lines, CL-387785 effectively suppresses mechanistic target of rapamycin complex 1 signaling as evidenced by reduced phosphorylation of ribosomal protein S6 and 4E-binding protein 1 [18] [21].

However, in T790M-expressing cell lines, CL-387785 demonstrates incomplete suppression of mechanistic target of rapamycin signaling even at high concentrations [18] [21]. This persistent mechanistic target of rapamycin activity contributes to the relative resistance of T790M-expressing cells to CL-387785 monotherapy and provides rationale for combination approaches targeting both epidermal growth factor receptor and mechanistic target of rapamycin pathways [18] [21].

Autophagy Regulation

CL-387785 modulates autophagy pathways through both epidermal growth factor receptor-dependent and independent mechanisms. The compound enhances autophagy activity as demonstrated by increased light chain 3-II to light chain 3-I ratios in treated cells [22]. This autophagy enhancement contributes to the clearance of protein aggregates and may have therapeutic implications in neurodegenerative diseases where epidermal growth factor receptor signaling intersects with protein homeostasis pathways [22].

| Pathway | Primary Effect | Concentration Range | Cellular Context |

|---|---|---|---|

| PI3K/AKT | Potent inhibition | 5-50 nM | Wild-type EGFR |

| MAPK/ERK | Efficient suppression | 10-100 nM | Most cell lines |

| mTOR | Context-dependent | 25-500 nM | Variable by mutation |

| STAT3/5 | Suppressed phosphorylation | 50-200 nM | MM cells |

| Autophagy | Enhanced activity | 5-25 nM | Multiple models |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

MeSH Pharmacological Classification

Wikipedia

Dates

The current state of molecularly targeted drugs targeting HGF/Met

Seiji Yano, Takayuki NakagawaPMID: 24371262 DOI: 10.1093/jjco/hyt188

Abstract

Met is a tyrosine kinase that has hepatocyte growth factor as its ligand. Met plays a major role in cell growth, migration and morphological changes. Overexpression of hepatocyte growth factor and Met and mutations and amplification of MET have been noted in many forms of cancer and are reportedly correlated with cancer progression and a poor prognosis. Over the past few years, these molecules have attracted attention as targets of molecularly targeted therapies. This article describes the association relationship between hepatocyte growth factor/Met and cancer and it describes the latest findings regarding inhibitors to target hepatocyte growth factor/Met that are currently being developed.Inhibition of the mTOR/S6K signal is necessary to enhance fluorouracil-induced apoptosis in gastric cancer cells with HER2 amplification

Hideo Tomioka, Toru Mukohara, Yu Kataoka, Roudy Chiminch Ekyalongo, Yohei Funakoshi, Yasuo Imai, Naomi Kiyota, Yutaka Fujiwara, Hironobu MinamiPMID: 22614071 DOI: 10.3892/ijo.2012.1485

Abstract

The purpose of this study was to explore the effect of trastuzumab in enhancing the activity of chemotherapeutic agents and the molecular basis of this effect. Two gastric cancer cell types with HER2 amplification, one sensitive (NCI‑N87) and one insensitive (MKN-7) to trastuzumab, were tested for the effects of trastuzumab on cell growth and cell signaling using MTS assay and western blotting, respectively. Interaction between trastuzumab and chemotherapeutic agents (fluorouracil, doxorubicin, cisplatin and paclitaxel) was evaluated by the combination index (CI). Fluorouracil-induced apoptosis was evaluated using western blot for poly (ADP-ribose) polymerase (PARP). Trastuzumab decreased phosphorylation of S6K, showed synergistic effect with fluorouracil or doxorubicin, and increased fluorouracil-induced apoptosis in NCI-N87 cells, but not in MKN-7 cells. While the mTOR inhibitor everolimus enhanced fluorouracil-induced apoptosis in both HER2-amplified cell lines, this was not the case in the gastric cancer cell lines without HER2 amplification. Consistently, while the EGFR/HER2 inhibitor Cl-387,785 inhibited cell growth of MKN-7, this growth inhibition did not accompany decrease in phosphorylation of S6K, and the compound did not enhance fluorouracil-induced apoptosis. In summary, inhibition of the mTOR/S6K signal may be a key molecular event in enhancing fluorouracil-induced apoptosis specifically in gastric cancer cells with HER2 amplification. mTOR inhibitors may therefore be attractive alternative drugs in gastric cancers with HER2 amplification regardless of their sensitivity to trastuzumab.Epidermal growth factor treatment switches δ-opioid receptor-stimulated extracellular signal-regulated kinases 1 and 2 signaling from an epidermal growth factor to an insulin-like growth factor-1 receptor-dependent mechanism

Daniela A Eisinger, Hermann AmmerPMID: 21078885 DOI: 10.1124/mol.110.064956

Abstract

δ-Opioid receptor (DOR)-induced activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) is mediated by the transactivation of epidermal growth factor (EGF) receptors. Here we demonstrate that in stably DOR-expressing human embryonic kidney (HEK) 293 (HEK/DOR) cells, down-regulation of EGF receptors by long-term EGF (0.1 μg for 18 h) treatment, but not by small interfering RNA, results in functional desensitization of EGF (10 ng/ml)-stimulated ERK1/2 signaling. In EGF receptor-desensitized (HEK/DOR(-EGFR)) cells, however, [d-Ala²,d-Leu⁵]enkephalin (1 μM) and etorphine (0.1 μM) retained their ability to stimulate ERK1/2 activation. The newly acquired signal transduction mechanism is insensitive to the EGF receptor blockers 4-(3-chloroanilino)-6,7-dimethoxyquinazoline (AG1478) and N-[4-[(3-bromophenyl)amino]-6-quinazolinyl]-2-butynamide (CL-387,785), does not involve DOR internalization and activation of the focal adhesion kinase pp125FAK, but requires matrix metalloproteinase-dependent release of soluble growth factors. A supernatant transfer assay in which conditioned growth media of opioid-treated HEK/DOR and HEK/DOR(-EGFR) "donor" cells are used to stimulate ERK1/2 activity in DOR-lacking HEK293 wild type and HEK293(-EGFR) "acceptor" cells revealed that long-term EGF treatment produces a switch in the receptor tyrosine kinase (RTK) system transactivated by opioids. Using microfluidic electrophoresis, chemical inhibitors, phosphorylation-specific antibodies, and EGF receptor-deficient Chinese hamster ovary-K1 cells, we identified the release of an insulin-like growth factor-1 (IGF-1)-like peptide and activation of IGF-1 receptors in HEK/DOR(-EGFR) cells after DOR activation. A similar switch from a neurotrophic tyrosine kinase receptor type 1 to an IGF-1 receptor-dependent ERK1/2 signaling was observed for chronically nerve growth factor-treated neuroblastoma × glioma (NG108-15) cells. These results indicate that transactivation of the dominant RTK system in a given cellular setting may represent a general feature of opioids to maintain mitogenic signaling.Clinical and molecular evidences of epithelial to mesenchymal transition in acquired resistance to EGFR-TKIs

Jin-Haeng Chung, Jin Kyung Rho, Xianhua Xu, Jong Seok Lee, Ho Il Yoon, Choon Taek Lee, Yun Jung Choi, Hye-Ryoun Kim, Cheol Hyeon Kim, Jae Cheol LeePMID: 21168239 DOI: 10.1016/j.lungcan.2010.11.011

Abstract

Epithelial-to-mesenchymal transition (EMT), which was related with an acquired resistance to gefitinib, was found in the A549 lung cancer cell line. However, the clinical feasibility of this finding is still questionable. Here, we investigated whether EMT could be detected in a more clinically suitable situation using patient's tumor and cells with deletion mutation on exon 19 of EGFR gene.HCC827 cell line was used to establish the subline resistant to EGFR-TKIs. The induction of EMT was analyzed by immunostainings and Western blots in resistant cells and biopsied tissue from a patient with acquired resistance to erlotinib. Migration and invasion assay was performed to characterize the resistant cells. EMT-related genes expression was evaluated by cDNA microarray. Phospho-receptor tyrosine kinase array analysis was carried out to find bypass activating signals such as MET.

We found that EMT developed in a lung cancer patient who had an acquired resistance to erlotinib while there were no known resistant mechanisms such as T790M and MET amplification. CL-387,785-resistant cells (HCC827/CLR) were obtained by long-term exposure to increasing concentrations of CL-387,785 (an irreversible EGFR-TKI). The morphological and molecular maker changes compatible with EMT were also found in HCC827/CLR cells. However, there were also no secondary T790M mutation and MET amplification. Furthermore, the activity of most of tested RTKs including receptor HER family was decreased suggesting that there was no bypass activating signal leading to resistance. These cells showed an enhanced capability for migration (∼1.6-fold) and invasion (∼2.8-fold).

EMT should be considered as one of possible mechanisms for the acquired resistance to EGFR-TKIs in lung cancer cells.

3'-deoxy-3'-18F-fluorothymidine PET/CT to guide therapy with epidermal growth factor receptor antagonists and Bcl-xL inhibitors in non-small cell lung cancer

Antonella Zannetti, Francesca Iommelli, Antonio Speranza, Marco Salvatore, Silvana Del VecchioPMID: 22331221 DOI: 10.2967/jnumed.111.096503

Abstract

Epidermal growth factor receptor (EGFR) mutational status, activation of downstream signaling, and effective apoptotic cascade are all factors that may affect the tumor response to EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). Here we test whether 3'-deoxy-3'-(18)F-fluorothymidine ((18)F-FLT) PET/CT can provide clues for the selection of patients with NSCLC as candidates for treatment with reversible and irreversible EGFR TKIs or combination treatment with Bcl-x(L) inhibitors.HCC827, H1975, and H1650 NSCLC cells were subcutaneously injected into flanks of nude mice. Tumor-bearing animals were treated daily for 3 d by oral gavage with erlotinib at 50 and 150 mg/kg, CL-387,785 (an irreversible EGFR TKI) at 50 mg/kg, WZ4002 (a more potent irreversible EGFR TKI) at 25 and 50 mg/kg, ABT-263 (a Bcl-x(L) inhibitor) at 6.25 mg/kg, and a combination of erlotinib (50 mg/kg) and ABT-263 (6.25 mg/kg). Imaging studies were performed before and after 3 d of treatment by intravenous injection of 7.4 MBq of (18)F-FLT and small-animal PET/CT of animals at 1 h after injection. Quantitative analysis of reconstructed images of baseline and posttreatment scans was performed, and the percentage change in (18)F-FLT uptake in each animal was determined. Tumor sections were tested for Ki67 immunostaining and the percentage of apoptotic cells.

Sensitive tumors (HCC827) showed mean decreases in (18)F-FLT uptake of 45% and 28% with high- and low-dose regimens of erlotinib, respectively. Resistant NSCLC cells bearing a T790M mutation (H1975) showed mean increases in (18)F-FLT uptake of 27% and 33% with high and low doses of erlotinib, respectively. Treatment with CL-387,785, low-dose WZ4002, and high-dose WZ4002 caused mean decreases in tracer uptake of 21%, 26%, and 36%, respectively. NSCLC cells that were resistant because of dysregulation of Bcl-2 family members (H1650) showed mean reductions in (18)F-FLT uptake of 49% and 23% with high and low doses of erlotinib, respectively, whereas the addition of ABT-263 did not affect tracer uptake but significantly increased the percentage of apoptotic cells in tumor sections.

PET/CT with (18)F-FLT may contribute to the selection of patients who may benefit from treatment with reversible and irreversible EGFR TKIs and may provide clues about which patients with NSCLC may be candidates for combination treatment with erlotinib and Bcl-x(L) inhibitors.

Resistance to an irreversible epidermal growth factor receptor (EGFR) inhibitor in EGFR-mutant lung cancer reveals novel treatment strategies

Zhiwei Yu, Titus J Boggon, Susumu Kobayashi, Cheng Jin, Patrick C Ma, Afshin Dowlati, Jeffrey A Kern, Daniel G Tenen, Balázs HalmosPMID: 17974985 DOI: 10.1158/0008-5472.CAN-07-1248

Abstract

Patients with epidermal growth factor receptor (EGFR)-mutant non-small cell lung cancer derive significant clinical benefit from treatment with the EGFR tyrosine kinase inhibitors gefitinib and erlotinib. Secondary EGFR mutations such as EGFR T790M commonly lead to resistance to these agents, limiting their long-term efficacy. Irreversible EGFR inhibitors such as CL-387,785 can overcome resistance and are in clinical development, yet acquired resistance against these agents is anticipated. We carried out a cell-based, in vitro random mutagenesis screen to identify EGFR mutations that confer resistance to CL-387,785 using T790M-mutant H1975 lung adenocarcinoma cells. Mutations at several residues occurred repeatedly leading to functional resistance to CL-387,785. These variants showed uninhibited cell growth, reduced apoptosis, and persistent EGFR activation in the presence of CL-387,785 as compared with parental H1975 cells, thus confirming their role in resistance. A screen of alternative agents showed that both an alternative EGFR inhibitor and a cyclin-dependent kinase 4 inhibitor led to significant inhibition of cell growth of the resistant mutants, suggestive of potential alternative treatment strategies. These results identify novel mutations mediating resistance to irreversible EGFR inhibitors and reveal alternative strategies to overcome or prevent the development of resistance in EGFR-mutant non-small cell lung cancers.Transcriptional profiling identifies cyclin D1 as a critical downstream effector of mutant epidermal growth factor receptor signaling

Susumu Kobayashi, Takeshi Shimamura, Stefano Monti, Ulrich Steidl, Christopher J Hetherington, April M Lowell, Todd Golub, Matthew Meyerson, Daniel G Tenen, Geoffrey I Shapiro, Balázs HalmosPMID: 17145885 DOI: 10.1158/0008-5472.CAN-06-2318

Abstract

Activating mutations in the epidermal growth factor receptor (EGFR) tyrosine kinase domain determine responsiveness to EGFR tyrosine kinase inhibitors in patients with advanced non-small cell lung cancer (NSCLC). The modulation of transcriptional pathways by mutant EGFR signaling is not fully understood. Previously, we and others identified a single base pair change leading to a threonine to methionine (T790M) amino acid alteration in the ATP-binding pocket of the EGFR as a common mechanism of acquired resistance. The gefitinib-resistant, T790M-mutant H1975 NSCLC cell line undergoes prominent growth arrest and apoptosis when treated with the irreversible EGFR inhibitor, CL-387,785. We did a transcriptional profiling study of mutant EGFR target genes that are differentially expressed in the "resistant" gefitinib-treated and the "sensitive" CL387,785-treated H1975 cells to identify the pivotal transcriptional changes in NSCLC with EGFR-activating mutations. We identified a small subset of early gene changes, including significant reduction of cyclin D1 as a result of EGFR inhibition by CL-387,785 but not by gefitinib. The reduction in cyclin D1 transcription was associated with subsequent suppression of E2F-responsive genes, consistent with proliferation arrest. Furthermore, cyclin D1 expression was higher in EGFR-mutant lung cancer cells compared with cells with wild-type EGFR. EGFR-mutant cells were routinely sensitive to the cyclin-dependent kinase inhibitor flavopiridol, confirming the functional relevance of the cyclin D axis. These studies suggest that cyclin D1 may contribute to the emergence of EGFR-driven tumorigenesis and can be an alternative target of therapy.[The regulation of EKI-785 to the growth of U937 cell line]

Xiang-fei Yuan, Shi-hong Lu, Yi Feng, Na Liu, Xin Song, Min LuPMID: 17416000 DOI:

Abstract

The aim of this study was to explore the expression of erbBs in U937, an acute monocyte leukemia cell line, and their impact on the growth of this cell line.Expression of erbBs was detected by RT-PCR and expression of erbB2 at protein level by Western blot. After U937 cells was treated with EKI-785, an irreversible specific inhibitor of erbBs, the growth was assessed by MTT and growth curve, apoptosis was detected by Annexin V-FITC Apoptosis Detection Kit, and signal pathway was detected by Western blot.

erbB2-4 were expressed in U937 cell line, but not erbB1. Especially, protein of erbB2 was expressed in this cell line. After treating with EKI-785, the growth of U937 cells was inhibited and early apoptosis was induced. Moreover, the Ras/MAPK and the PI3K/Akt signaling pathways were all blocked.

erbBs may play key roles in the development of some leukemia. Therefore, erbBs may become new targets of treatment to leukemia, and EKI-785 has a potency of clinic use to leukemia.

EGFR and myosin II inhibitors cooperate to suppress EGFR-T790M-mutant NSCLC cells

Huan-Chih Chiu, Teng-Yuan Chang, Chin-Ting Huang, Yu-Sheng Chao, John T-A HsuPMID: 22366308 DOI: 10.1016/j.molonc.2012.02.001

Abstract

An acquired mutation (T790M) in the epidermal growth factor receptor (EGFR) accounts for half of all relapses in non-small cell lung cancer (NSCLC) patients who initially respond to EGFR kinase inhibitors. In this study, we demonstrated for the first time that EGFR-T790M interacts with the cytoskeletal components, myosin heavy chain 9 (MYH9) and β-actin, in the nucleus of H1975 cells carrying the T790M-mutant EGFR. The interactions of EGFR with MYH9 and β-actin were reduced in the presence of blebbistatin, a specific inhibitor for the MYH9-β-actin interaction, suggesting that the EGFR interaction with MYH9 and β-actin is affected by the integrity of the cytoskeleton. These physical interactions among MYH9, β-actin, and EGFR were also impaired by CL-387,785, a kinase inhibitor for EGFR-T790M. Furthermore, CL-387,785 and blebbistatin interacted in a synergistic fashion to suppress cell proliferation and induce apoptosis in H1975 cells. The combination of CL-387,785 and blebbistatin enhanced the down-regulation of cyclooxygenase-2 (COX-2), a transcriptional target of nuclear EGFR. Overall, our findings demonstrate that disrupting EGFR interactions with the cytoskeletal components enhanced the anti-cancer effects of CL-387,785 against H1975 cells, suggesting a novel therapeutic approach for NSCLC cells that express the drug-resistant EGFR-T790M.Allelic dilution obscures detection of a biologically significant resistance mutation in EGFR-amplified lung cancer

Jeffrey A Engelman, Toru Mukohara, Kreshnik Zejnullahu, Eugene Lifshits, Ana M Borrás, Christopher-Michael Gale, George N Naumov, Beow Y Yeap, Emily Jarrell, Jason Sun, Sean Tracy, Xiaojun Zhao, John V Heymach, Bruce E Johnson, Lewis C Cantley, Pasi A JännePMID: 16906227 DOI: 10.1172/JCI28656